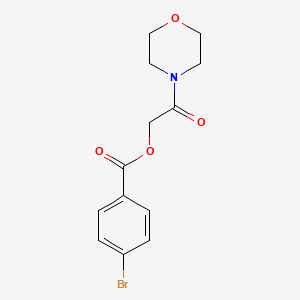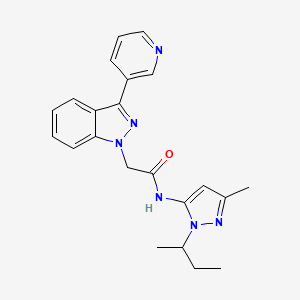![molecular formula C20H25ClN2O4 B6112243 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mecanismo De Acción
3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation. BTK is a key component of B-cell receptor signaling, and its inhibition leads to downstream effects such as inhibition of NF-κB and AKT signaling, as well as induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been shown to modulate the immune system in various ways. For example, 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6, as well as to reduce the number of regulatory T cells. 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has also been shown to enhance the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, one limitation of 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide. One area of interest is the development of combination therapies that include 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, as well as the identification of biomarkers that can predict response to 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide. Another area of interest is the investigation of 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the development of more soluble analogs of 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide could improve its in vivo efficacy and make it a more viable therapeutic option.
Métodos De Síntesis
The synthesis of 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves a series of reactions starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 1-(3-furylmethyl)-4-piperidinol to form the desired amide. The final step involves the chlorination of the benzene ring to give the desired product. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. 3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.
Propiedades
IUPAC Name |
3-chloro-4-[1-(furan-3-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4/c1-25-11-7-22-20(24)16-2-3-19(18(21)12-16)27-17-4-8-23(9-5-17)13-15-6-10-26-14-15/h2-3,6,10,12,14,17H,4-5,7-9,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWNCAKSXSVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
![6-methyl-5-[5-(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6112191.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)

![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)
